molecular formula C19H17ClN2O3S2 B6543044 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060329-01-2

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No. B6543044
CAS RN: 1060329-01-2
M. Wt: 420.9 g/mol
InChI Key: OFHLTTPASDNFGZ-UHFFFAOYSA-N
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Description

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide (hereafter referred to as CBSA) is a small molecule that has been studied for its potential applications in various scientific research fields. CBSA is a synthetic molecule that has been used in various applications such as the synthesis of organic compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological effects. CBSA has been studied for its ability to interact with a variety of biological targets and has been found to have a wide range of potential applications.

Scientific Research Applications

CBSA has been studied for its potential applications in various scientific research fields. In particular, CBSA has been found to have potential applications in the study of the biochemical and physiological effects of drugs and other compounds. CBSA has also been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and transporters, and has been found to have potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of CBSA is not fully understood. However, it is believed that CBSA may interact with a variety of biological targets, including enzymes, receptors, and transporters. CBSA may also interact with other molecules, such as hormones and neurotransmitters, to affect the biochemical and physiological effects of drugs and other compounds.
Biochemical and Physiological Effects
CBSA has been studied for its potential to affect the biochemical and physiological effects of drugs and other compounds. In particular, CBSA has been found to have potential applications in the study of the biochemical and physiological effects of drugs and other compounds. CBSA has been found to interact with a variety of biological targets, including enzymes, receptors, and transporters, and has been found to have potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

The advantages of using CBSA in lab experiments include its low cost and ease of synthesis. Additionally, CBSA has been found to interact with a variety of biological targets and has been found to have potential applications in drug discovery and development. However, the mechanism of action of CBSA is not fully understood, and further research is needed to fully understand its effects.

Future Directions

Future research directions for CBSA include further study of its mechanism of action, its potential applications in drug discovery and development, and its potential to affect the biochemical and physiological effects of drugs and other compounds. Additionally, further research is needed to understand the potential interactions between CBSA and other molecules, such as hormones and neurotransmitters. Furthermore, additional research is needed to understand the potential toxicity of CBSA and its potential to affect the environment. Finally, further research is needed to understand the potential therapeutic applications of CBSA and its potential to be used as a drug or therapeutic agent.

Synthesis Methods

CBSA can be synthesized through a multi-step synthetic procedure. The first step involves the reaction of 2-chlorobenzene sulfonamide with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form a product known as 4-(2-chlorobenzenesulfonamido)phenol. This product is then reacted with thiophen-2-ylmethylacetamide in the presence of a base, such as sodium hydroxide, to form the desired CBSA product.

properties

IUPAC Name

2-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c20-17-5-1-2-6-18(17)27(24,25)22-15-9-7-14(8-10-15)12-19(23)21-13-16-4-3-11-26-16/h1-11,22H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHLTTPASDNFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

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